8-Fluoroimidazo[1,5-a]pyridine
CAS No.:
Cat. No.: VC18300948
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5FN2 |
|---|---|
| Molecular Weight | 136.13 g/mol |
| IUPAC Name | 8-fluoroimidazo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H5FN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H |
| Standard InChI Key | GWVJMNHHPALCHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=NC=C2C(=C1)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Fluoroimidazo[1,5-a]pyridine (C₈H₅FN₂) features a bicyclic framework where an imidazole ring is fused to a pyridine ring at the 1,5-a positions. The fluorine atom at the 8-position introduces electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅FN₂ | |
| Molecular Weight | 180.14 g/mol | |
| XLogP3 (Partition Coefficient) | 1.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
The planar structure and electron-withdrawing fluorine substituent enhance stability and facilitate π-π stacking interactions, critical for binding to biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The NMR spectrum exhibits a singlet at approximately -120 ppm, consistent with aromatic fluorine environments . High-resolution mass spectrometry (HRMS) shows an exact mass of 180.0335 Da, aligning with theoretical calculations .
Computational Analysis
Density Functional Theory (DFT) studies reveal a highest occupied molecular orbital (HOMO) localized on the imidazole ring and a lowest unoccupied molecular orbital (LUMO) on the pyridine moiety, suggesting nucleophilic reactivity at the imidazole nitrogen . The dipole moment of 4.2 Debye indicates moderate polarity, influencing solubility in polar solvents .
Synthesis and Derivative Development
Core Synthesis Strategies
The parent compound is synthesized via cyclocondensation reactions. A common route involves:
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Fluorinated Precursor Preparation: 8-Fluoropyridine derivatives are treated with glycine derivatives under acidic conditions to form the imidazole ring .
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Cyclization: Intramolecular dehydration catalyzed by phosphorus oxychloride yields the bicyclic framework .
Yields typically range from 45–60%, with purity >95% confirmed by HPLC .
Key Derivatives
Derivatization at the 1- and 3-positions expands functional utility:
The carboxylate salts (e.g., sodium salt) improve aqueous solubility (>50 mg/mL at pH 7.4), facilitating biological testing . Methyl esters serve as protected intermediates for further functionalization .
Industrial and Pharmacological Applications
Drug Discovery
While direct biological data for the parent compound remains limited, its derivatives show promise:
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GABA Receptor Modulation: Carboxamide derivatives (e.g., C₁₂H₉FN₄O) exhibit nanomolar affinity for γ-aminobutyric acid (GABA) receptors in preliminary assays . Molecular docking studies suggest interaction with the benzodiazepine binding site .
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Kinase Inhibition: Carboxylate derivatives demonstrate inhibitory activity against tyrosine kinases (IC₅₀ = 2.1–8.3 µM), potentially applicable in oncology .
Material Science
The rigid aromatic system and fluorine content make it suitable for:
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